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Compound of Interest

Compound Name: (3-(Bromomethyl)phenyl)methanol

Cat. No.: B151358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (3-
(Bromomethyl)phenyl)methanol, a key intermediate in various synthetic applications,

including drug discovery. The following sections detail the expected nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: (3-(Bromomethyl)phenyl)methanol

Synonyms: 3-Hydroxymethylbenzyl bromide

CAS Number: 82072-22-8[1][2]

Molecular Formula: C₈H₉BrO[1]

Molecular Weight: 201.06 g/mol [1]

Predicted Spectral Data
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The following tables summarize the predicted spectral data for (3-
(Bromomethyl)phenyl)methanol based on established principles and analysis of structurally

related compounds.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 - 7.40 Multiplet 4H
Aromatic protons (Ar-

H)

~4.68 Singlet 2H
Methylene protons (-

CH₂OH)

~4.50 Singlet 2H
Methylene protons (-

CH₂Br)

~1.98 Singlet 1H Hydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and

concentration.

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

~141.5 Aromatic Carbon (C-CH₂OH)

~138.0 Aromatic Carbon (C-CH₂Br)

~129.0 Aromatic Carbon (CH)

~128.5 Aromatic Carbon (CH)

~127.0 Aromatic Carbon (CH)

~126.5 Aromatic Carbon (CH)

~64.0 Methylene Carbon (-CH₂OH)

~33.0 Methylene Carbon (-CH₂Br)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, Strong O-H stretch (alcohol)[3]

3100 - 3000 Medium C-H stretch (aromatic)[4]

3000 - 2850 Medium C-H stretch (aliphatic)[4]

1600, 1475 Medium to Weak C=C stretch (aromatic ring)

1250 - 1000 Strong C-O stretch (alcohol)[3]

690 - 515 Medium C-Br stretch[5]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
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m/z Relative Abundance Assignment

200/202 ~1:1

[M]⁺ (Molecular ion peak with

bromine isotopes ⁷⁹Br and

⁸¹Br)

182/184 Variable [M-H₂O]⁺

121 Variable [M-Br]⁺

107 Variable [C₇H₇O]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of (3-
(Bromomethyl)phenyl)methanol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

The solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm) can be used as an

internal reference.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press into a thin pellet.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) for ESI, or introduce it directly for EI.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of (3-
(Bromomethyl)phenyl)methanol using the described spectral data.
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Figure 1. Spectral Data Interpretation Workflow
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Caption: Logical workflow for spectral data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Data Analysis of (3-
(Bromomethyl)phenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b151358#spectral-data-for-3-
bromomethyl-phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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